molecular formula C19H20N2O4 B1666139 4-Hydroxyoxyphenbutazone CAS No. 55648-39-0

4-Hydroxyoxyphenbutazone

Katalognummer: B1666139
CAS-Nummer: 55648-39-0
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: DPLOKDYHDJEJST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AV-1101, also known as 4-Hydroxyoxyphenbutazone, is a cytokine production inhibitor potentially for the treatment of HIV infection.

Wissenschaftliche Forschungsanwendungen

Immunosuppressive Properties

Clinical Trials and Efficacy
4-Hydroxyoxyphenbutazone is currently undergoing phase II clinical trials for its immunosuppressive effects in patients with rheumatoid arthritis. Research indicates that it acts as a potent inhibitor of cytokine production, significantly affecting both monokines and lymphokines in vitro. In peripheral blood mononuclear cell (PBMC) cultures, 4OH-OPB demonstrated superior inhibition compared to its parent compounds, phenylbutazone and oxyphenbutazone. The compound's mechanism involves rapid uptake into erythrocytes, suggesting a unique pathway for its immunosuppressive action .

Case Study: Cytokine Inhibition
In a study involving PBMC cultures, 4OH-OPB inhibited cytokine production at low concentrations, leading to a loss of cell viability, which was not observed in whole blood cultures. This differential effect highlights the compound's potential as an immunosuppressive agent in inflammatory diseases .

Antimicrobial Activity

Effectiveness Against Mycobacterium tuberculosis
this compound has shown promise in combating Mycobacterium tuberculosis, particularly in its ability to kill both replicating and non-replicating strains of the bacteria. Research indicates that 4OH-OPB enhances the activity of other anti-tuberculosis drugs under specific conditions, suggesting its role as an adjunct therapy .

Mechanism of Action
The compound's effectiveness against non-replicating mycobacteria is attributed to its ability to modify bacterial responses under stress conditions. It has been observed that 4OH-OPB can synergistically kill M. tuberculosis when combined with oxidants or other anti-tuberculosis drugs, indicating a multifaceted approach to treatment .

Comparative Efficacy

A comparative analysis of this compound with other anti-inflammatory agents reveals its unique properties:

CompoundCytokine InhibitionAntimicrobial ActivityClinical Application
This compoundHighEffective against M. tuberculosisPhase II trials for rheumatoid arthritis
PhenylbutazoneModerateLimitedHistorical use for pain and inflammation
OxyphenbutazoneLowIneffectiveWithdrawn from market due to safety concerns

Analyse Chemischer Reaktionen

Formation of 4-OH-OPB from OPB

4-OH-OPB is synthesized via hydroxylation of OPB under acidic conditions (pH 5.0) in the presence of reactive nitrogen intermediates (RNIs) like nitrite (NO₂⁻):

  • Reaction :
    OPB (C₁₉H₂₀N₂O₃) + O → 4-OH-OPB (C₁₉H₂₀N₂O₄)

  • Mechanism :

    • Acidic pH facilitates hydroxylation at the C4 position of the pyrazolidinedione ring.

    • Nitrite accelerates the reaction rate via radical-mediated oxidation .

  • Key Data :

    • LC-MS and NMR confirmed the structure of 4-OH-OPB (MH⁺ = 341.27 amu) .

    • Conversion is quantitative under acidic conditions (pH 5.0) .

Quinonimine Formation via Ring-Opening

4-OH-OPB undergoes spontaneous ring-opening in aqueous solutions (37°C) to form a reactive quinonimine intermediate:

  • Reaction :
    4-OH-OPB → Quinonimine (Michael acceptor)

  • Mechanism :

    • Cleavage of the N-N bond in the pyrazolidinedione ring generates a quinonimine, which acts as an electrophile.

    • Confirmed via ¹³C NMR, HSQC, and HMBC spectra .

Covalent Adduct Formation with Thiols

The quinonimine reacts with intracellular thiols (e.g., N-acetyl-cysteine [NAC], mycothiol [MSH]) to form covalent adducts:

  • Reaction :
    Quinonimine + Thiol (R-SH) → Thioether adduct

  • Key Findings :

    • Over 30 adducts were identified in Mycobacterium tuberculosis (Mtb) using deuterium-labeled OPB (OPB-d₇) and LC-MS/MS .

    • Major adducts include:

Adduct TypeMass Shift (amu)Biological Role
NAC-MSH disaccharide adduct+325.15 → +341.27Detoxification of 4-OH-OPB
Flavin adductsVariableDepletion of flavin nucleotides

Flavin Depletion

4-OH-OPB depletes intracellular flavins (FAD/FMN) in Mtb:

  • Mechanism :

    • Covalent modification of flavin-dependent enzymes.

    • Enzyme-coupled fluorometric assays showed 70% flavin depletion at 50 μM 4-OH-OPB .

Synergistic Interactions

4-OH-OPB enhances the efficacy of oxidants and antibiotics:

  • Key Observations :

    • Synergy with H₂O₂ (MIC reduced by 8-fold) .

    • Synergy with isoniazid and rifampin in multidrug-resistant Mtb .

Erythrocyte Interaction

4-OH-OPB is rapidly sequestered by erythrocytes via multidrug-resistance-associated proteins (MRPs):

  • Data :

    • Radioactive labeling showed 90% uptake into erythrocytes within 5 minutes .

    • Secreted metabolite differs structurally from 4-OH-OPB and inhibits cytokine production .

Immunosuppressive Activity

4-OH-OPB inhibits cytokine production in peripheral blood mononuclear cells (PBMCs):

  • Key Results :

    • IC₅₀ for GM-CSF inhibition: 1.25 μM in PBMCs vs. 10 μM in whole blood .

    • Mechanism involves loss of cell viability in PBMCs but not whole blood .

Eigenschaften

CAS-Nummer

55648-39-0

Molekularformel

C19H20N2O4

Molekulargewicht

340.4 g/mol

IUPAC-Name

4-butyl-4-hydroxy-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C19H20N2O4/c1-2-3-13-19(25)17(23)20(14-7-5-4-6-8-14)21(18(19)24)15-9-11-16(22)12-10-15/h4-12,22,25H,2-3,13H2,1H3

InChI-Schlüssel

DPLOKDYHDJEJST-UHFFFAOYSA-N

SMILES

CCCCC1(C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3)O

Kanonische SMILES

CCCCC1(C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

AV-1101;  4OH-OPB;  4OHOPB;  AV 1101;  4OH OPB; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxyoxyphenbutazone
Reactant of Route 2
4-Hydroxyoxyphenbutazone
Reactant of Route 3
4-Hydroxyoxyphenbutazone
Reactant of Route 4
4-Hydroxyoxyphenbutazone
Reactant of Route 5
4-Hydroxyoxyphenbutazone
Reactant of Route 6
4-Hydroxyoxyphenbutazone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.